molecular formula C9H11NO2 B13024643 2-(5-Amino-2-methylphenyl)acetic acid

2-(5-Amino-2-methylphenyl)acetic acid

Cat. No.: B13024643
M. Wt: 165.19 g/mol
InChI Key: KCBKOXJEJQVOJK-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 2-methylphenylacetic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: 2-(5-Nitro-2-methylphenyl)acetic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5-Amino-2-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, lacking the amino and methyl substitutions.

    2-Amino-2-phenylacetic acid: Similar structure but without the methyl group.

    2-(5-Nitro-2-methylphenyl)acetic acid: The nitro derivative of the compound.

Uniqueness

2-(5-Amino-2-methylphenyl)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring

Properties

IUPAC Name

2-(5-amino-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBKOXJEJQVOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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